![molecular formula C25H31N3O3 B3814840 ethyl 3-benzyl-1-[4-(2-oxo-1-imidazolidinyl)benzyl]-3-piperidinecarboxylate](/img/structure/B3814840.png)
ethyl 3-benzyl-1-[4-(2-oxo-1-imidazolidinyl)benzyl]-3-piperidinecarboxylate
Overview
Description
Ethyl 3-benzyl-1-[4-(2-oxo-1-imidazolidinyl)benzyl]-3-piperidinecarboxylate, also known as JB-93182, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. This compound belongs to the class of piperidinecarboxylates and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of ethyl 3-benzyl-1-[4-(2-oxo-1-imidazolidinyl)benzyl]-3-piperidinecarboxylate involves its binding to dopamine D2 receptors and other neurotransmitter receptors. By blocking these receptors, ethyl 3-benzyl-1-[4-(2-oxo-1-imidazolidinyl)benzyl]-3-piperidinecarboxylate reduces the activity of the dopaminergic system, which is overactive in schizophrenia. ethyl 3-benzyl-1-[4-(2-oxo-1-imidazolidinyl)benzyl]-3-piperidinecarboxylate also modulates the activity of the serotonergic and noradrenergic systems, which are involved in anxiety and stress responses. In cancer cells, ethyl 3-benzyl-1-[4-(2-oxo-1-imidazolidinyl)benzyl]-3-piperidinecarboxylate induces cell cycle arrest and apoptosis by activating the p53 pathway.
Biochemical and Physiological Effects
ethyl 3-benzyl-1-[4-(2-oxo-1-imidazolidinyl)benzyl]-3-piperidinecarboxylate has been found to have several biochemical and physiological effects. In animal models, ethyl 3-benzyl-1-[4-(2-oxo-1-imidazolidinyl)benzyl]-3-piperidinecarboxylate has been shown to decrease locomotor activity, increase sleeping time, and reduce anxiety-like behaviors. ethyl 3-benzyl-1-[4-(2-oxo-1-imidazolidinyl)benzyl]-3-piperidinecarboxylate has also been reported to decrease the levels of stress hormones, such as corticosterone and adrenocorticotropic hormone, in rodents. In cancer cells, ethyl 3-benzyl-1-[4-(2-oxo-1-imidazolidinyl)benzyl]-3-piperidinecarboxylate has been shown to induce DNA damage and inhibit cell proliferation.
Advantages and Limitations for Lab Experiments
Ethyl 3-benzyl-1-[4-(2-oxo-1-imidazolidinyl)benzyl]-3-piperidinecarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has good solubility in water and organic solvents. ethyl 3-benzyl-1-[4-(2-oxo-1-imidazolidinyl)benzyl]-3-piperidinecarboxylate has also been shown to have good stability under physiological conditions. However, ethyl 3-benzyl-1-[4-(2-oxo-1-imidazolidinyl)benzyl]-3-piperidinecarboxylate has some limitations for lab experiments. It is a relatively new compound and its pharmacokinetic and pharmacodynamic properties are not well understood. Moreover, its potential toxicity and side effects need to be further investigated.
Future Directions
There are several future directions for research on ethyl 3-benzyl-1-[4-(2-oxo-1-imidazolidinyl)benzyl]-3-piperidinecarboxylate. One direction is to further investigate its therapeutic potential for schizophrenia and anxiety disorders. Another direction is to explore its anticancer properties and its potential as a cancer therapeutic agent. Moreover, the pharmacokinetics and pharmacodynamics of ethyl 3-benzyl-1-[4-(2-oxo-1-imidazolidinyl)benzyl]-3-piperidinecarboxylate need to be further characterized, and its potential toxicity and side effects need to be investigated in more detail. Finally, the development of new analogs of ethyl 3-benzyl-1-[4-(2-oxo-1-imidazolidinyl)benzyl]-3-piperidinecarboxylate with improved pharmacological properties is an interesting avenue for future research.
Conclusion
In conclusion, ethyl 3-benzyl-1-[4-(2-oxo-1-imidazolidinyl)benzyl]-3-piperidinecarboxylate is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. It has been shown to exhibit antipsychotic, anxiolytic, and anticancer properties. The mechanism of action of ethyl 3-benzyl-1-[4-(2-oxo-1-imidazolidinyl)benzyl]-3-piperidinecarboxylate involves its binding to dopamine D2 receptors and other neurotransmitter receptors. ethyl 3-benzyl-1-[4-(2-oxo-1-imidazolidinyl)benzyl]-3-piperidinecarboxylate has several advantages for lab experiments, but also has some limitations. Future research on ethyl 3-benzyl-1-[4-(2-oxo-1-imidazolidinyl)benzyl]-3-piperidinecarboxylate should focus on its therapeutic potential, pharmacokinetics, pharmacodynamics, toxicity, and the development of new analogs.
Scientific Research Applications
Ethyl 3-benzyl-1-[4-(2-oxo-1-imidazolidinyl)benzyl]-3-piperidinecarboxylate has been found to exhibit antipsychotic properties in animal models. It has been shown to block dopamine D2 receptors, which are implicated in the pathophysiology of schizophrenia. ethyl 3-benzyl-1-[4-(2-oxo-1-imidazolidinyl)benzyl]-3-piperidinecarboxylate has also been found to have anxiolytic effects and to reduce stress-induced behaviors in rodents. Moreover, ethyl 3-benzyl-1-[4-(2-oxo-1-imidazolidinyl)benzyl]-3-piperidinecarboxylate has been reported to have anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia.
properties
IUPAC Name |
ethyl 3-benzyl-1-[[4-(2-oxoimidazolidin-1-yl)phenyl]methyl]piperidine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O3/c1-2-31-23(29)25(17-20-7-4-3-5-8-20)13-6-15-27(19-25)18-21-9-11-22(12-10-21)28-16-14-26-24(28)30/h3-5,7-12H,2,6,13-19H2,1H3,(H,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLMKBZQQAFWJQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)CC2=CC=C(C=C2)N3CCNC3=O)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-benzyl-1-[[4-(2-oxoimidazolidin-1-yl)phenyl]methyl]piperidine-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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